molecular formula C22H27NO B405865 N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE

N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE

Cat. No.: B405865
M. Wt: 321.5g/mol
InChI Key: RJAQLJGHMBUHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE is a complex organic compound with the molecular formula C22H27NO and a molecular weight of 321.5 g/mol. This compound is characterized by its unique tricyclic structure combined with a methoxynaphthalene moiety, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Attachment of the methoxynaphthalene group: This step usually involves a nucleophilic substitution reaction where the methoxynaphthalene moiety is introduced to the tricyclic core.

    Final amination:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.

Scientific Research Applications

N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it has been shown to bind selectively to certain receptors, such as the 5-HT1A receptor, with high affinity. This binding can modulate the receptor’s activity, leading to various physiological effects .

Comparison with Similar Compounds

N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE can be compared with other similar compounds, such as:

    1-aminoadamantane: Shares a similar tricyclic structure but lacks the methoxynaphthalene moiety.

    1-adamantanamine: Another tricyclic amine with different substituents.

    1-acetyladamantane: Contains an acetyl group instead of the methoxynaphthalene group.

These comparisons highlight the unique structural features and potential functional differences of this compound.

Properties

Molecular Formula

C22H27NO

Molecular Weight

321.5g/mol

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]adamantan-1-amine

InChI

InChI=1S/C22H27NO/c1-24-21-7-6-18(19-4-2-3-5-20(19)21)14-23-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,23H,8-14H2,1H3

InChI Key

RJAQLJGHMBUHKY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)CNC34CC5CC(C3)CC(C5)C4

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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